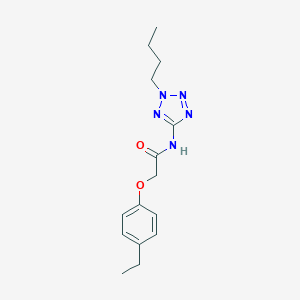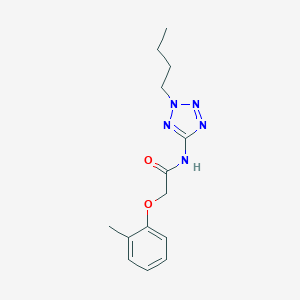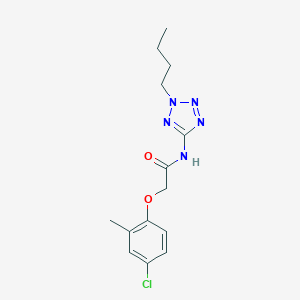![molecular formula C20H18N2O5 B244494 N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244494.png)
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. MMB-FUBINACA has gained popularity as a recreational drug due to its high potency and availability on the black market. However, its use has been associated with severe adverse effects, including seizures, respiratory depression, and death. In recent years, MMB-FUBINACA has also emerged as a research tool for investigating the endocannabinoid system and developing new therapies for various diseases.
作用機序
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide binds to the CB1 receptor in the brain and other organs, leading to the activation of various signaling pathways. This activation results in the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the drug's psychoactive effects. N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide also has a high affinity for the CB2 receptor, which is primarily found in the immune system and has been implicated in various diseases, including inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to have a range of biochemical and physiological effects, including altered heart rate, blood pressure, and body temperature. It can also cause seizures, respiratory depression, and death at high doses. In addition, N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to have immunomodulatory effects, suggesting that it may have potential therapeutic applications in the treatment of inflammatory and autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise control over the receptor's activation. However, its use is limited by its potential for severe adverse effects, which can make it difficult to study in vivo. In addition, the legality of N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide varies by jurisdiction, which can affect its availability and use in research.
将来の方向性
There are several potential future directions for research on N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide. One area of interest is the development of new therapies for diseases such as cancer and epilepsy, which may be mediated by the endocannabinoid system. Another area of interest is the investigation of the CB2 receptor and its role in various diseases, which may lead to the development of new treatments for inflammation and autoimmune disorders. Finally, there is a need for further research on the adverse effects of N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide and other synthetic cannabinoids, which can inform public health policies and interventions.
合成法
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide can be synthesized using various methods, including classical organic synthesis, microwave-assisted synthesis, and flow chemistry. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine with 2-methoxybenzoyl chloride to form 4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl hydrazine. The hydrazine is then reacted with furfuryl chloride in the presence of a base, such as potassium carbonate, to produce N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide.
科学的研究の応用
N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have high affinity and selectivity for the CB1 receptor, making it a valuable tool for investigating the receptor's function and signaling pathways. N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide has also been used to develop new therapies for diseases such as cancer, epilepsy, and chronic pain.
特性
分子式 |
C20H18N2O5 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
N-[4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O5/c1-25-16-7-4-3-6-14(16)19(23)22-15-12-13(9-10-17(15)26-2)21-20(24)18-8-5-11-27-18/h3-12H,1-2H3,(H,21,24)(H,22,23) |
InChIキー |
DSFAXWYIGGXLCY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3OC |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]butanamide](/img/structure/B244423.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244429.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide](/img/structure/B244430.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B244431.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244433.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B244434.png)